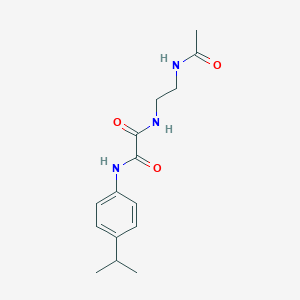
2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde (MDP) is a chemical compound that is widely used in scientific research. It is a pyridine derivative that has been synthesized and studied for its potential applications in various fields. MDP has been found to exhibit several biochemical and physiological effects, making it a valuable tool for researchers in the life sciences.
作用機序
The mechanism of action of 2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde is not fully understood. However, it is believed to interact with certain enzymes and proteins in the body, leading to various biochemical and physiological effects. 2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been found to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde has been found to exhibit several biochemical and physiological effects. For example, it has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a role in the breakdown of acetylcholine. This can lead to an increase in the levels of acetylcholine in the body, which can have various effects on the nervous system.
2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde has also been found to have antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and to inhibit the production of pro-inflammatory cytokines. This can have potential applications in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde has several advantages as a tool for scientific research. It is a relatively stable compound that can be easily synthesized in the laboratory. It also exhibits several useful properties, such as fluorescence and enzyme inhibition. However, there are also some limitations to its use. For example, 2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde can be toxic in high concentrations, and its effects on living organisms are not fully understood.
将来の方向性
There are several potential future directions for research involving 2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde. One area of interest is the development of new fluorescent probes for the detection of metal ions. 2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde has been found to be a useful probe for certain metal ions, but there is potential for the development of new probes with improved sensitivity and selectivity.
Another area of interest is the potential use of 2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde in the treatment of neurodegenerative diseases. Its ability to inhibit acetylcholinesterase and to scavenge free radicals makes it a promising candidate for the treatment of diseases such as Alzheimer's and Parkinson's.
In conclusion, 2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde is a valuable tool for scientific research. Its ability to inhibit enzymes, scavenge free radicals, and exhibit fluorescence makes it useful in various fields. There are several potential future directions for research involving 2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde, including the development of new fluorescent probes and the use of 2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde in the treatment of neurodegenerative diseases.
合成法
2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-methoxy-4,6-dimethylpyridine with chloroacetaldehyde in the presence of a base catalyst. The resulting product is then oxidized to form 2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde. Other methods of synthesis include the use of different aldehydes or ketones in the reaction.
科学的研究の応用
2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde has been extensively studied for its potential applications in scientific research. It has been found to exhibit several properties that make it useful in various fields. For example, 2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde has been used as a fluorescent probe for the detection of metal ions. It has also been used as a reagent for the synthesis of other compounds, such as pyridine derivatives and heterocyclic compounds.
特性
IUPAC Name |
2-methoxy-4,6-dimethylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-7(2)10-9(12-3)8(6)5-11/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPWMFJRFGXWDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B6636039.png)
![N-[2-(furan-2-carbonylamino)ethyl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide](/img/structure/B6636044.png)
![[4-(5-Chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B6636049.png)
![1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B6636052.png)
![3H-benzimidazol-5-yl-[4-(2,3-dimethylquinoxaline-6-carbonyl)piperazin-1-yl]methanone](/img/structure/B6636059.png)
![4-[4-(Furan-2-carbonyl)-1,4-diazepane-1-carbonyl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B6636064.png)
![N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B6636074.png)
![3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide](/img/structure/B6636093.png)

![2-chloro-N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]acetamide](/img/structure/B6636109.png)
![[3-[4-(2-Chloroacetyl)piperazine-1-carbonyl]phenyl] acetate](/img/structure/B6636112.png)
![[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,4-difluorophenyl)methanone](/img/structure/B6636125.png)
![1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-(4-chlorophenyl)propan-1-one](/img/structure/B6636133.png)